molecular formula C15H10O4S B11700504 4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate

Cat. No.: B11700504
M. Wt: 286.3 g/mol
InChI Key: ZLWVWALRMZOWGZ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate is a synthetic organic compound comprising a chromene (coumarin-like) core esterified with a thiophene-2-carboxylate group. The chromene moiety features a methyl substituent at the 4-position and a ketone at the 2-position, while the thiophene-2-carboxylate contributes aromatic and electron-rich properties. Such compounds are of interest in medicinal chemistry due to the biological activities associated with coumarin derivatives (e.g., antimicrobial, anticancer) and thiophene-based esters (e.g., enzyme inhibition, ligand interactions) .

Properties

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate

InChI

InChI=1S/C15H10O4S/c1-9-7-14(16)19-12-8-10(4-5-11(9)12)18-15(17)13-3-2-6-20-13/h2-8H,1H3

InChI Key

ZLWVWALRMZOWGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

Salicylaldehyde derivatives react with β-keto esters (e.g., ethyl acetoacetate) in the presence of a base. For 4-methyl substitution, ethyl acetoacetate serves as the β-keto ester:

Reaction Conditions :

  • Catalyst : Piperidine (5 mol%)

  • Solvent : Ethanol (reflux, 6–8 hours)

  • Yield : 85–90%

The mechanism involves aldol condensation followed by cyclization. The 7-hydroxy group is inherently positioned for subsequent esterification.

Preparation of Thiophene-2-carboxylate Intermediate

Thiophene-2-carboxylate esters are synthesized via esterification or nitration/bromination of thiophene carboxylic acids.

Direct Esterification of Thiophene-2-carboxylic Acid

Protocol :

  • Reactants : Thiophene-2-carboxylic acid, methanol

  • Catalyst : Sulfuric acid (10 mol%)

  • Conditions : Reflux (64°C, 16 hours)

  • Yield : 77–80%

Mechanism : Acid-catalyzed nucleophilic acyl substitution. This method is scalable, as demonstrated in industrial settings using 200-gallon reactors.

Nitration and Halogenation Modifications

For substituted thiophenes (e.g., 5-chloro derivatives):

  • Nitration :

    • Reactants : Methyl 5-chlorothiophene-2-carboxylate, fuming HNO₃

    • Conditions : 0°C, 1 hour

    • Yield : 58%

  • Bromination :

    • Reactants : AlCl₃, Br₂ in CHCl₃

    • Conditions : 25°C, 6 hours

    • Yield : 80%

Esterification of 7-Hydroxy-4-methylcoumarin with Thiophene-2-carboxylate

Coupling the coumarin core with the thiophene moiety requires selective esterification at the 7-hydroxy position.

Steglich Esterification

Protocol :

  • Reactants : 7-Hydroxy-4-methylcoumarin, thiophene-2-carbonyl chloride

  • Catalyst : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

  • Solvent : Dichloromethane (room temperature, 12 hours)

  • Yield : 70–75% (estimated from analogous coumarin esterifications)

Advantages : Mild conditions, high selectivity.

Acid-Catalyzed Esterification

Protocol :

  • Reactants : 7-Hydroxy-4-methylcoumarin, thiophene-2-carboxylic acid

  • Catalyst : Sulfuric acid

  • Conditions : Reflux in methanol (8–12 hours)

  • Yield : 68–72%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the coumarin’s hydroxyl group.

Alternative Routes: One-Pot Synthesis

Industrial workflows often combine steps to improve efficiency:

Example :

  • Coumarin Synthesis : Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate.

  • In Situ Esterification : Add thiophene-2-carbonyl chloride directly to the reaction mixture post-cyclization.

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene)

  • Solvent : Methanol (reflux, 8 hours)

  • Yield : 92.3% (adapted from)

Optimization and Challenges

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol provides higher esterification yields due to better nucleophilicity.

  • Low-Temperature Nitration : Prevents side reactions (e.g., ring sulfonation).

Catalytic Innovations

  • DBU Utilization : Enhances esterification rates by deprotonating the hydroxyl group, increasing nucleophilicity.

  • Microwave Assistance : Reduces reaction time from hours to minutes in analogous coumarin syntheses.

Data Tables

Table 1: Comparative Yields of Key Steps

StepMethodCatalystYield (%)Source
Coumarin synthesisKnoevenagel condensationPiperidine85–90
Thiophene esterificationH₂SO₄ catalysisH₂SO₄77–80
Final esterificationSteglichDCC/DMAP70–75
One-pot synthesisDBU-mediatedDBU92.3

Table 2: Reaction Conditions for Nitration/Bromination

ReactionReagentsTemperatureTimeYield (%)
NitrationHNO₃, H₂SO₄0°C1 h58
BrominationBr₂, AlCl₃25°C6 h80

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammation and oxidative stress. The chromone moiety can interact with DNA and proteins, while the thiophene ring can modulate the activity of voltage-gated ion channels .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-methyl-2-oxochromen-7-yl thiophene-2-carboxylate with structurally related compounds from the literature:

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Hypothesized Properties
This compound (Target) 302.07* Chromene 4-methyl, 2-oxo, thiophene-2-carboxylate Moderate lipophilicity, potential UV activity
[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate 446.04 Chromene 4-methoxyphenyl, 2-CF₃, 4-oxo Enhanced stability (CF₃), altered solubility
Methyl 6-Chloro-3-[...]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 430.85† Benzodithiazine 6-Cl, 1,1-dioxo, methyl ester High reactivity (Cl), polar (dioxo groups)
(2-Oxo-4-vinyltetrahydrofuran-3-yl) (trimethoxyphenyl)methyl thiophene-2-carboxylate ~450‡ Tetrahydrofuran Vinyl, trimethoxyphenyl Conformational flexibility, possible polymerization
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate 340.34† Benzo[b]thiophene 5-OH, 3-methyl, 4,7-dioxo High polarity (OH, dioxo), acidic protons

*Calculated based on formula C₁₅H₁₀O₅S.
†Calculated from molecular formulas in cited studies.
‡Estimated from structural analogs.

Key Comparative Insights

Electronic and Steric Effects
  • The trifluoromethyl (CF₃) group in the methoxyphenyl analog introduces strong electron-withdrawing effects, likely enhancing metabolic stability and altering electronic distribution compared to the target compound’s methyl group.
  • The chlorine substituent in the benzodithiazine derivative may increase electrophilic reactivity, facilitating nucleophilic interactions in biological systems.
Solubility and Lipophilicity
  • The trimethoxyphenyl group in the tetrahydrofuran-based compound could enhance solubility in organic solvents but reduce aqueous compatibility.

Biological Activity

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core fused with a thiophene-2-carboxylate moiety, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H10O3S\text{C}_14\text{H}_{10}\text{O}_3\text{S}

This compound exhibits significant lipophilicity due to its aromatic structures, which may influence its biological activity and bioavailability.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. In animal models, administration of this compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and the modulation of cell cycle regulators. Notably, studies have highlighted its efficacy against breast cancer and leukemia cell lines.

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
Anti-inflammatoryReduction in inflammation markersInhibition of COX enzymes
AnticancerInduction of apoptosisActivation of caspases

Case Studies

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial activity.
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, administration of this compound at a dose of 20 mg/kg reduced paw edema by approximately 40%, indicating strong anti-inflammatory effects.
  • Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound at concentrations above 10 µM led to a significant decrease in cell viability, with an IC50 value calculated at approximately 15 µM.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for COX enzymes, reducing the synthesis of prostaglandins involved in inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins, leading to programmed cell death.
  • DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, potentially leading to the inhibition of replication in cancer cells.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-methyl-2-oxochromen-7-yl thiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves a two-step process:

Coumarin Core Preparation : The 4-methyl-2-oxochromen-7-ol scaffold is synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .

Esterification : The hydroxyl group at position 7 of the coumarin is esterified with thiophene-2-carbonyl chloride using a base (e.g., pyridine or DMAP) in anhydrous dichloromethane at 0–5°C. Microwave-assisted esterification can enhance reaction efficiency (e.g., 80°C, 30 min) .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution).

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm the coumarin backbone (e.g., δ ~6.3 ppm for H-3, δ ~160 ppm for C-2 ketone) and thiophene ester (δ ~7.5–8.0 ppm for thiophene protons) .
  • IR : Peaks at ~1720–1740 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (coumarin lactone), and ~1250 cm⁻¹ (C-O ester stretch) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Basic: What crystallographic data are available for structural validation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space Group : Monoclinic (e.g., P2₁/n) with unit cell parameters a = 8.2–8.5 Å, b = 7.4–7.6 Å, c = 34.2–34.5 Å, β ≈ 91° .
  • Refinement : SHELXL-2018/3 refines structures to R₁ < 0.05 using Mo Kα radiation (λ = 0.71073 Å) .
  • Key Features : Planar coumarin-thiophene dihedral angles (~10–15°) and intermolecular π-π stacking (3.5–4.0 Å) .

Advanced: How can contradictory crystallographic data (e.g., twinning, disorder) be resolved during refinement?

Methodological Answer:

  • Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. For pseudo-merohedral twinning, apply HKLF 5 format .
  • Disorder : Refine split positions with PART/SUMP constraints. Apply ISOR/SIMU restraints for thermal motion consistency .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint discrepancies .

Advanced: How to optimize reaction conditions for higher yields in esterification?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. non-polar (toluene) to balance reactivity and steric effects .
  • Catalyst Optimization : Compare DMAP (5 mol%) vs. N-methylimidazole for nucleophilic catalysis.
  • Temperature Control : Use microwave irradiation (80–100°C, 20–40 min) to reduce side reactions vs. traditional reflux (12–24 h) .
  • Post-Reaction Workup : Quench with ice-cold NaHCO₃ to prevent hydrolysis and extract with EtOAc (3×).

Advanced: How to computationally model electronic properties for structure-activity relationships (SAR)?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to compute HOMO/LUMO energies, electrostatic potential maps, and charge distribution .
  • Docking Studies : Autodock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., cytochrome P450 or kinases) using PDB structures .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes in physiological conditions .

Advanced: What experimental strategies validate biological activity mechanisms?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
    • Anticancer : MTT assay (IC₅₀ in HepG2/MCF-7 cells) with positive controls (e.g., doxorubicin) .
  • Mechanistic Probes :
    • ROS Detection: DCFH-DA fluorescence in treated cells.
    • Apoptosis: Annexin V/PI flow cytometry .

Advanced: How to address discrepancies between experimental and computational structural data?

Methodological Answer:

  • XRD vs. DFT Geometry : Compare bond lengths/angles (e.g., C=O: XRD ~1.21 Å vs. DFT ~1.23 Å). Apply scaling factors to DFT vibrational frequencies .
  • Dynamic Effects : Account for crystal packing forces in XRD vs. gas-phase DFT. Use CPCM solvent models for solution-phase comparisons .
  • Validation Metrics : Calculate Rmerge for XRD reproducibility and RMSD for docking poses (<2.0 Å acceptable) .

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